Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate

Catalog No.
S12252147
CAS No.
M.F
C9H13IN2O2
M. Wt
308.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoat...

Product Name

Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate

IUPAC Name

ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

InChI

InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3

InChI Key

WTXHABNPVYPSER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=C(C(=N1)C)I

Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and an ethyl propanoate moiety. Its molecular formula is C9H10IN2O2C_9H_{10}IN_2O_2, and it has a molecular weight of approximately 294.09 g/mol. The presence of the iodine atom introduces distinct reactivity, making it a valuable compound in synthetic chemistry and medicinal applications.

  • Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by nucleophiles such as amines or thiols under specific conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to produce deiodinated products.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research suggests that Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate exhibits potential biological activities. Compounds containing pyrazole rings are often associated with diverse pharmacological properties, including:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties.
  • Anticancer Properties: Ongoing research is exploring its potential as a therapeutic agent against various cancers due to its unique structural features.

The synthesis of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-iodo-3-methyl-1H-pyrazole with ethyl 3-bromopropanoate. This reaction is usually conducted under basic conditions, employing a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

General Reaction Scheme

Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has various applications across multiple fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds that may have therapeutic effects.
  • Material Science: The compound's unique structure allows it to be used in developing new materials with specific properties.
  • Industrial Processes: It acts as a reagent in various chemical processes due to its reactivity.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. These studies focus on how the compound interacts with biological targets, such as enzymes or receptors. Preliminary findings suggest that it may inhibit certain enzymatic activities, which is significant for its potential use as an antimicrobial agent or anticancer drug.

Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoateC9H10ClN2O2C_9H_{10}ClN_2O_2Chlorine substitution instead of iodine; different reactivity and biological activity.
Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-y)propanoateC9H10BrN2O2C_9H_{10}BrN_2O_2Bromine substitution; distinct reactivity compared to iodine.
Ethyl 3-(4-fluoro-5-methyl-1H-pyrazol -1-y)propanoateC9H10FN2O2C_9H_{10}FN_2O_2Fluorine substitution enhances stability and bioavailability.

The uniqueness of Ethyl 3-(4-iоdo -3-methyl -1H -pyrazol -1 -yl)propanoate lies in its iodine atom, which offers distinct reactivity and potential for further functionalization compared to its halogenated counterparts.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

308.00218 g/mol

Monoisotopic Mass

308.00218 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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